7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine
Overview
Description
The compound 7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine (PP) class, which is known for its significant role in medicinal chemistry due to its anti-inflammatory and antitumor properties. The PP derivatives are a large family of N-heterocyclic compounds that have also gained attention in material science for their photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various strategies to introduce different substituents that can enhance the compound's biological activity. For instance, the introduction of a longer side chain at the 4-position, substitution at the 3-position, and replacement of the phenyl group at position 2 have been explored to study their effects on anti-inflammatory properties . Another approach includes the reaction of 7-chloro-5-phenyl-pyrazolo[1,5-a]pyrimidine with arenes and heteroarenes using AlCl3-induced C–C bond-forming reactions, providing a selective methodology for preparing 7-(hetero)aryl substituted pyrazolopyrimidines .
Molecular Structure Analysis
The molecular structure of PP derivatives is crucial for their biological activity. The crystal structure of a related compound, 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, has been determined, which provides insights into the structural requirements for antitumor activity . The structural analysis of these compounds is essential for understanding their interaction with biological targets and for designing new drugs with improved efficacy.
Chemical Reactions Analysis
PP derivatives undergo various chemical reactions that allow for the functionalization and diversification of the core structure. For example, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides involves the preparation of a highly reactive 7-chloro derivative, which is then reacted with different nucleophiles such as amines, benzyl alcohol, and phenylboronic acid in the presence of a Pd-catalyst to yield various 7-substituted derivatives . These reactions are important for the development of a library of compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of PP derivatives are influenced by the substituents on the core structure. The introduction of different functional groups can lead to compounds with varying solubility, stability, and reactivity, which are important parameters for drug development. The nonsteroidal anti-inflammatory drug (NSAID) properties of these compounds, coupled with their lack of ulcerogenic activity, make them particularly interesting for pharmaceutical applications . The regioselectivity of N-alkylation and the presence of specific substituents like the trifluoromethyl group can also affect the compound's biological activity .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives : The compound serves as a precursor in synthesizing various derivatives, such as 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives, characterized by spectral data and theoretical studies (Zahedifar, Razavi, & Sheibani, 2016).
- Reactivity Studies : Research on its reactivity towards AlCl3-induced C–C bond-forming reactions provides insights into the novel synthesis of substituted pyrazolopyrimidines (Kodimuthali, Nishad, Prasunamba, & Pal, 2009).
Biological and Pharmacological Potential
- Antibacterial Properties : Novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives synthesized from this compound exhibit significant antibacterial activity and interact with bovine serum albumin, which is crucial for developing new drug candidates (He, Qi, Wang, Li, Zhu, Wang, & Xu, 2020).
- Anticancer and Anti-5-Lipoxygenase Agents : A series of pyrazolopyrimidines derivatives synthesized from this compound demonstrated notable anticancer and anti-5-lipoxygenase activities, offering potential therapeutic applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
- CDK2 Inhibitors and Anti-leukemia : Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated as CDK2 inhibitors with promising anti-leukemia potential, indicating their significance in cancer therapy (Almehmadi, Alsaedi, Harras, & Farghaly, 2021).
Chemical Properties and Reactions
- Chemical Reactions : Studies on the reactions of similar pyrazolopyrimidine compounds with thionyl chloride and dimethyl formamide provide insights into the chemical behavior and potential synthetic pathways for related compounds (Khutova, Klyuchko, Gurenko, Vasilenko, Rusanov, & Brovarets, 2013).
Future Directions
properties
IUPAC Name |
7-chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3/c19-14-8-6-13(7-9-14)16-11-18-21-15(10-17(20)23(18)22-16)12-4-2-1-3-5-12/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHABIMODRQRNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)Cl)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101182872 | |
Record name | 7-Chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101182872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine | |
CAS RN |
889939-44-0 | |
Record name | 7-Chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889939-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101182872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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